molecular formula C16H14N4OS2 B4960135 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B4960135
M. Wt: 342.4 g/mol
InChI Key: HIGDTZJREZTXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific molecular targets. For instance, it has been suggested that the anti-inflammatory activity of this compound is mediated through the inhibition of the NF-κB signaling pathway. Similarly, the antitumor activity of 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been found to inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions that can be explored in the research of 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One possible direction is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies can be conducted to elucidate the compound's mechanism of action and molecular targets. Furthermore, efforts can be made to improve the compound's solubility and bioavailability to enhance its efficacy in lab experiments and potential clinical applications.
In conclusion, 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that exhibits various biological activities. Its potential therapeutic properties make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminothiophenol with ethyl 2-bromoacetate to form the intermediate compound. The intermediate compound is then treated with hydrazine hydrate and potassium hydroxide to yield the final product. The reaction scheme is shown below:

Scientific Research Applications

3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been reported to have antimicrobial activity against a broad range of bacterial strains.

properties

IUPAC Name

3-ethylsulfanyl-6-thiophen-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-2-22-16-18-15-13(19-20-16)10-6-3-4-7-11(10)17-14(21-15)12-8-5-9-23-12/h3-9,14,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGDTZJREZTXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylsulfanyl-6-thiophen-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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